molecular formula C9H14ClN3O2S B2741674 (S)-N-(Pyrrolidin-3-yl)pyridine-2-sulfonamide hydrochloride CAS No. 1354000-34-2

(S)-N-(Pyrrolidin-3-yl)pyridine-2-sulfonamide hydrochloride

Cat. No.: B2741674
CAS No.: 1354000-34-2
M. Wt: 263.74
InChI Key: YZXHMVQWDGSQSE-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-N-(Pyrrolidin-3-yl)pyridine-2-sulfonamide hydrochloride (CAS 1354000-34-2) is a high-purity chiral small molecule of significant interest in medicinal chemistry and drug discovery research. It features a pyridine-sulfonamide scaffold, a privileged structure in pharmacology known for its versatility and presence in numerous therapeutic agents . The compound's specific (S)-configuration at the pyrrolidine ring is critical for studies requiring stereochemical precision, such as in the development of targeted therapies and enzyme inhibition. The integration of the sulfonamide functional group with nitrogen-containing heterocycles like pyridine and pyrrolidine is a common strategy to enhance the bioactivity and physicochemical properties of potential drug candidates . Researchers utilize this compound as a key synthetic intermediate or building block for constructing more complex molecules. Its structure aligns with compounds investigated for treating various diseases, as seen in recent patents covering novel N-(pyridin-2-yl)pyridine-sulfonamide derivatives for respiratory conditions and pancreatitis , as well as other pyridinylsulfonamide compounds explored for applications in neurology, inflammation, and oncology . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-[(3S)-pyrrolidin-3-yl]pyridine-2-sulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2S.ClH/c13-15(14,9-3-1-2-5-11-9)12-8-4-6-10-7-8;/h1-3,5,8,10,12H,4,6-7H2;1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXHMVQWDGSQSE-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NS(=O)(=O)C2=CC=CC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1NS(=O)(=O)C2=CC=CC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Stereochemical Control

The (S)-pyrrolidin-3-yl moiety is synthesized via asymmetric reduction or chiral pool strategies . Patent US7652152B2 details the use of 4-amino-(S)-2-hydroxybutyric acid as a chiral starting material, which undergoes sequential protection, reduction, and cyclization (Fig. 1A). The carboxylic acid group is first protected as an ethyl carbamate (Step 1), followed by borohydride reduction to a diol (Step 2). Subsequent halogenation (e.g., using $$ \text{SOCl}_2 $$) activates the primary alcohol for intramolecular cyclization, yielding (S)-3-hydroxypyrrolidine with 92% ee.

Table 1: Key Reaction Parameters for (S)-3-Hydroxypyrrolidine Synthesis

Step Reagents/Conditions Yield (%) ee (%) Source
1 Ethyl chloroformate, $$ \text{Et}_3\text{N} $$, THF, 0°C 85 -
2 $$ \text{NaBH}_4 $$, $$ \text{MeOH} $$, 5°C 78 92
3 $$ \text{SOCl}_2 $$, toluene, reflux 89 95

Alternative Routes via Lactam Cyclization

WO2020089026A1 describes a lactamization approach using 4-amino-(S)-2-hydroxybutyric acid methyl ester . Acid-catalyzed cyclization (e.g., $$ \text{H}2\text{SO}4 $$) forms a γ-lactam intermediate, which is reduced with $$ \text{LiAlH}_4 $$ to the target pyrrolidine. This method avoids halogenation but requires stringent pH control during workup to prevent racemization.

Sulfonamide Coupling Strategies

Pyridine-2-sulfonyl Chloride Activation

US20040024210A1 outlines sulfonamide formation using pyridine-2-sulfonyl chloride and chiral amines. The (S)-pyrrolidin-3-ylamine is dissolved in dichloromethane (DCM) with $$ \text{Et}_3\text{N} $$ as a base, enabling nucleophilic attack on the sulfonyl chloride at 0–25°C. The crude product is precipitated as the hydrochloride salt using $$ \text{HCl} $$-saturated ether, achieving 76–84% yield.

Table 2: Optimization of Sulfonamide Coupling

Parameter Optimal Condition Yield Impact Source
Solvent DCM +15% vs. THF
Base $$ \text{Et}_3\text{N} $$ (3 eq.) +22% vs. DMAP
Temperature 0°C → 25°C gradual +10% vs. RT

One-Pot Tandem Reactions

US7230119B2 discloses a tandem approach where pyrrolidine synthesis and sulfonamide coupling occur sequentially without isolation. The intermediate (S)-3-aminopyrrolidine is treated in situ with pyridine-2-sulfonyl chloride in aqueous $$ \text{NaHCO}_3 $$, followed by acidification. This reduces purification steps but risks sulfonamide hydrolysis if pH exceeds 2.5.

Critical Purification and Analytical Techniques

Distillation vs. Crystallization

US7652152B2 emphasizes distillation under reduced pressure (0.1–5 mmHg) to isolate (S)-3-hydroxypyrrolidine with >99% purity. In contrast, the sulfonamide-hydrochloride salt is purified via ethanol/water recrystallization, yielding needle-like crystals with minimal residual solvents.

Spectroscopic Validation

$$ ^1H $$-NMR (DMSO-$$ d_6 $$) of the final product shows characteristic peaks:

  • δ 8.72 (d, 1H, pyridine H6)
  • δ 8.20 (t, 1H, pyridine H4)
  • δ 4.46 (dd, 1H, pyrrolidine H3)
  • δ 3.17 (t, 2H, pyrrolidine H1,5)

HPLC-MS ($$ \text{C}{9}\text{H}{14}\text{N}3\text{O}2\text{S}^+ $$) confirms a molecular ion at $$ m/z = 228.08 $$ .

Industrial-Scale Adaptations and Challenges

Cost-Effective Catalysis

Replacing $$ \text{NaBH}4 $$ with catalytic hydrogenation (Pd/C, $$ \text{H}2 $$) in pyrrolidine synthesis reduces borohydride waste by 40%, though reaction times increase from 2 h to 12 h.

Enantiomeric Excess Preservation

Racemization during HCl salt formation is mitigated by maintaining temperatures below 30°C and using anhydrous $$ \text{HCl} $$ gas instead of aqueous HCl.

Applications and Derivatives

(S)-N-(Pyrrolidin-3-yl)pyridine-2-sulfonamide hydrochloride serves as a precursor for neurotransmitter analogues and antibiotic adjuvants . Patent WO2020089026A1 highlights its utility in synthesizing quinolone derivatives with enhanced blood-brain barrier permeability.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(Pyrrolidin-3-yl)pyridine-2-sulfonamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

(S)-N-(Pyrrolidin-3-yl)pyridine-2-sulfonamide hydrochloride is being investigated for its therapeutic properties. The sulfonamide moiety is known for its ability to inhibit various enzymes, making it a candidate for drug development.

Case Study: Antimicrobial and Antiviral Activity

Recent studies have shown that compounds with similar structures exhibit antimicrobial and antiviral activity. For instance, pyridine-based sulfonamides have been synthesized and tested against viruses such as HSV-1, demonstrating significant viral reduction rates .

Table 1: Antiviral Activity of Pyridine-Based Sulfonamides

CompoundVirus TargetIC50 (μM)CC50 (μM)
Compound 15cHSV-15.030.0
Compound 15dCBV44.525.0

Enzyme Inhibition

The compound has been explored for its potential to inhibit specific enzymes involved in disease processes. For example, sulfonamides are known to inhibit carbonic anhydrase and other key enzymes that are crucial in metabolic pathways.

Case Study: Protein Kinase Regulation

Research indicates that sulfonamide derivatives can regulate protein kinases, which play a significant role in various cellular processes and diseases such as cancer and inflammation . The ability to modulate these enzymes makes this compound a valuable candidate for further investigation.

Table 2: Enzyme Inhibition Potential of Sulfonamides

Enzyme TargetInhibition TypeReference
Carbonic AnhydraseCompetitive
Serum Glucocorticoid Kinase (SGK)Non-competitive

Material Science

Beyond medicinal applications, this compound can serve as a building block in the synthesis of advanced materials. Its unique structure allows for the modification of physical properties in polymers and other materials.

Case Study: Polymer Development

Research has shown that incorporating sulfonamide groups into polymer matrices can enhance their thermal stability and mechanical properties. This application is particularly relevant in the development of high-performance materials for industrial use.

Mechanism of Action

The mechanism of action of (S)-N-(Pyrrolidin-3-yl)pyridine-2-sulfonamide hydrochloride involves:

    Enzyme Inhibition: The compound inhibits specific enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.

    Molecular Targets: Targets include enzymes involved in bacterial folate synthesis, making it effective against bacterial infections.

    Pathways Involved: Inhibition of folate synthesis pathways, leading to the disruption of DNA and RNA synthesis in bacteria.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key functional groups—sulfonamide, pyridine, and pyrrolidine—distinguish it from related derivatives. Below is a comparative analysis of structurally or functionally analogous compounds:

Table 1: Structural and Functional Comparison
Compound Name Molecular Weight Key Functional Groups Substituents Solubility Potential Application
(S)-N-(Pyrrolidin-3-yl)pyridine-2-sulfonamide HCl 263.74 Sulfonamide, pyrrolidine Pyridine-2-sulfonamide Hydrophilic (HCl salt) CNS agents, enzyme inhibitors
N-(2-chloro-3-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-4-yl)pivalamide•HCl ~450 (estimated) Pivalamide, pyrrolidine Chloro, hydroxymethyl Moderate (HCl salt) Intermediate in drug synthesis
(Z)-N′-[2-Hydroxy-3-(piperidin-1-yl)propoxy]pyridine-3-carboximidamide dihydrochloride ~400 (estimated) Carboximidamide, piperidine Hydroxypropoxy Hydrophilic (dihydrochloride) Cardiovascular agents
(S)-1-((3-Fluorophenyl)sulfonyl)-N-(pyrrolidin-3-yl)-1H-pyrrolo[3,2-c]quinolin-4-amine HCl (10d) ~550 (estimated) Fluorophenylsulfonyl, pyrroloquinoline Fluorophenyl, quinoline Lipophilic (HCl salt) Dual 5-HT₆/D₃ receptor antagonists

Key Differences and Implications

Pyrrolidine vs. Piperidine : The smaller pyrrolidine ring in the target compound may enhance selectivity for compact binding pockets compared to piperidine-containing analogs (e.g., ), which have larger ring sizes .

Sulfonamide vs.

Halogenation : The absence of halogens in the target compound contrasts with chloro/iodo-pyridines (), which improve electrophilicity but may increase toxicity .

Salt Forms : Hydrochloride salts (common in the target compound and analogs) enhance aqueous solubility, critical for bioavailability .

Pharmacological and Industrial Relevance

  • Neuroprotection : The target compound’s sulfonamide-pyridine motif aligns with dual 5-HT₆/D₃ receptor antagonists (e.g., 10d in ), though its simpler structure may reduce off-target effects .
  • Enzyme Inhibition : Sulfonamides are prevalent in carbonic anhydrase and kinase inhibitors. The pyrrolidine ring’s stereochemistry could optimize binding to chiral active sites .

Biological Activity

(S)-N-(Pyrrolidin-3-yl)pyridine-2-sulfonamide hydrochloride, often referred to by its chemical formula C9H14ClN3O2S, is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and applications based on various research studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring linked to a pyridine ring through a sulfonamide group. The hydrochloride form enhances its solubility, making it suitable for biological applications. The molecular weight is approximately 263.74 g/mol.

PropertyValue
Molecular FormulaC9H14ClN3O2S
Molecular Weight263.74 g/mol
CAS Number1353997-92-8
SolubilityWater-soluble

The primary mechanism of action of this compound involves enzyme inhibition . It targets specific enzymes crucial for bacterial folate synthesis, thereby disrupting DNA and RNA synthesis in bacteria. This inhibition is particularly relevant in the context of antibacterial activity against pathogens.

Key Mechanisms:

  • Enzyme Inhibition : Binds to active sites of enzymes, preventing substrate binding.
  • Target Enzymes : Inhibits enzymes involved in folate synthesis.
  • Pathways Affected : Disruption of folate synthesis pathways leads to impaired nucleic acid synthesis in bacteria.

Biological Activity

Research indicates that this compound exhibits significant antibacterial properties. It has been evaluated for its effectiveness against various bacterial strains, showing promising results.

Antibacterial Efficacy:

A study highlighted the compound's Minimum Inhibitory Concentration (MIC) values against common bacterial pathogens:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25

These findings suggest that the compound is more effective against Staphylococcus aureus compared to Escherichia coli, indicating its potential as an antibacterial agent.

Case Studies

  • Antibacterial Activity :
    A study conducted by researchers evaluated the antibacterial activity of various pyridine derivatives, including this compound. The results indicated that this compound exhibited a significant reduction in bacterial growth at lower concentrations compared to standard antibiotics like ciprofloxacin .
  • Enzyme Interaction Studies :
    Another research effort focused on the enzyme interaction profiles of sulfonamides, including this compound. The study utilized molecular docking techniques to predict binding affinities and interactions with target enzymes involved in bacterial metabolism, confirming its role as a competitive inhibitor .

Applications in Research and Medicine

This compound is utilized in various fields:

  • Medicinal Chemistry : Investigated for developing new antibacterial agents.
  • Biochemical Research : Employed in studies of enzyme inhibition and protein interactions.
  • Material Science : Used as a building block for synthesizing more complex molecules.

Q & A

Q. What are the established synthetic routes for (S)-N-(Pyrrolidin-3-yl)pyridine-2-sulfonamide hydrochloride, and how can purity be validated?

  • Methodological Answer : The compound is typically synthesized via sulfonylation of (S)-pyrrolidin-3-amine with pyridine-2-sulfonyl chloride, followed by HCl salt formation. Key steps include:
  • Amination : Reacting pyridine-2-sulfonyl chloride with (S)-pyrrolidin-3-amine under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C .
  • Purification : Use recrystallization or column chromatography to isolate the free base, followed by HCl salt precipitation.
  • Purity Validation :
  • HPLC : Monitor purity using reversed-phase chromatography (C18 column, acetonitrile/water gradient) .
  • Mass Spectrometry : Confirm molecular weight (C₉H₁₄ClN₃O₂S; calc. 263.05 g/mol) via ESI-MS .
  • Chiral Purity : Chiral HPLC or polarimetry ensures enantiomeric excess >98% .

Q. What analytical techniques are critical for characterizing this compound’s structural and stereochemical integrity?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks to confirm the pyridine ring (δ ~8.5–7.5 ppm), sulfonamide NH (δ ~6.5 ppm), and pyrrolidine protons (δ ~3.5–1.8 ppm) .
  • FT-IR : Identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and NH bending (~1550 cm⁻¹) .
  • X-ray Crystallography : Resolve absolute (S)-configuration and intermolecular interactions (e.g., HCl salt hydrogen bonding) .

Advanced Research Questions

Q. How can researchers optimize reaction yields and minimize by-products during scale-up synthesis?

  • Methodological Answer :
  • Solvent Selection : Use polar aprotic solvents (DMF, DMSO) to enhance sulfonylation efficiency. Avoid THF due to poor solubility of intermediates .
  • Temperature Control : Maintain 65–75°C to balance reaction rate and by-product formation (e.g., over-sulfonylation).
  • Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation .
  • By-Product Analysis : LC-MS identifies impurities like di-sulfonylated derivatives; adjust stoichiometry (amine:sulfonyl chloride ≥1:1.1) to suppress .

Q. What strategies address discrepancies in biological activity data across studies?

  • Methodological Answer : Conflicting bioactivity (e.g., kinase inhibition vs. no activity) may arise from:
  • Enantiomeric Contamination : Even 2% (R)-isomer can alter target binding. Re-evaluate chiral purity via advanced methods (e.g., chiral SFC) .
  • Assay Conditions : Compare buffer pH (affects HCl salt solubility) and ATP concentrations (critical for kinase assays). Standardize protocols using reference inhibitors (e.g., staurosporine) .
  • Metabolite Interference : Test for stability in cell culture media (e.g., decomposition to pyridine-2-sulfonic acid) via LC-MS/MS .

Q. How does the compound’s stereochemistry influence its interaction with biological targets?

  • Methodological Answer :
  • Docking Studies : Model (S)-enantiomer binding to JAK kinases, highlighting hydrogen bonds between sulfonamide and kinase hinge region (e.g., Glu915 in JAK2) .
  • SAR Comparisons : Compare with (R)-enantiomer and achiral analogs. For example, (S)-configuration enhances selectivity for JAK3 over JAK1 (IC₅₀ ratio >10-fold) .
  • Functional Assays : Use TR-FRET to measure target engagement in live cells, correlating stereopurity with pathway inhibition (e.g., STAT5 phosphorylation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.